molecular formula C7H7BrN2O2 B2691920 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid CAS No. 1784400-97-0

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Cat. No.: B2691920
CAS No.: 1784400-97-0
M. Wt: 231.049
InChI Key: KKXWEZIFEKIZOD-UHFFFAOYSA-N
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Description

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid typically involves the bromination of pyrrolo[1,2-a]imidazole derivatives. One common method includes the reaction of pyrrolo[1,2-a]imidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can be compared with other similar compounds such as:

    2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Similar in structure but lacks the carboxylic acid group.

    Pyrrolo[1,2-a]imidazole derivatives: These compounds share the core structure but differ in the substituents attached to the rings.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)10-3-1-2-4(10)9-6/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXWEZIFEKIZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784400-97-0
Record name 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
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